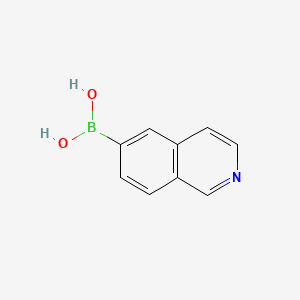

Isoquinolin-6-ylboronic acid

Description

Properties

IUPAC Name |

isoquinolin-6-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c12-10(13)9-2-1-8-6-11-4-3-7(8)5-9/h1-6,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUOMTRFSCUDKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=NC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657366 | |

| Record name | Isoquinolin-6-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899438-92-7 | |

| Record name | Isoquinolin-6-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (isoquinolin-6-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of Isoquinolin-6-ylboronic acid

Part 1: Executive Summary

Isoquinolin-6-ylboronic acid (CAS: 899438-92-7) represents a critical heterocyclic building block in modern drug discovery, particularly within the field of kinase inhibition. As a bioisostere of the adenine ring found in ATP, the isoquinoline scaffold provides a privileged structure for interacting with the hinge region of protein kinases.

This guide provides a comprehensive technical analysis of the compound, moving beyond basic datasheet parameters to explore its synthesis, stability profiles, and application in Palladium-catalyzed cross-coupling reactions. It is designed to serve as a self-validating protocol for medicinal chemists seeking to integrate this moiety into lead optimization campaigns.

Part 2: Molecular Identity & Physical Characterization

The dual functionality of this compound—possessing both a basic nitrogen (pyridine-like) and an acidic boron center—creates unique solubility and reactivity profiles.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | This compound | |

| CAS Number | 899438-92-7 | Distinct from pinacol ester (675576-26-8) |

| Molecular Formula | C₉H₈BNO₂ | |

| Molecular Weight | 172.98 g/mol | |

| Appearance | Off-white to beige powder | Hygroscopic |

| Solubility | DMSO, Methanol, Dilute Base | Poor solubility in non-polar solvents |

| pKa (Calc) | ~5.4 (Isoquinoline N), ~8.8 (Boronic acid) | Amphoteric nature affects extraction pH |

| Melting Point | >300°C (Decomposes) | Often dehydrates to boroxine <200°C |

Structural Analysis & Boroxine Equilibrium

Unlike simple aryl boronic acids, the isoquinoline derivative exists in a dynamic equilibrium. In solid state and non-aqueous solvents, three molecules often dehydrate to form a cyclic trimeric anhydride (boroxine).

-

Implication for Stoichiometry: When weighing "dry" material, assume a mixture of monomer and boroxine. For precise stoichiometry in Suzuki couplings, a slight excess (1.1–1.2 equiv) is recommended to account for variable hydration states.

Part 3: Synthesis & Manufacturing Protocols

The synthesis of this compound is most efficiently achieved via Lithium-Halogen Exchange at cryogenic temperatures, which prevents nucleophilic attack on the isoquinoline ring.

Diagram 1: Synthesis Pathway (Cryogenic Borylation)[8]

Caption: Cryogenic lithiation route prevents nucleophilic addition of n-BuLi to the isoquinoline C1 position.

Detailed Experimental Protocol: Cryogenic Lithiation

-

Preparation: Flame-dry a 250 mL three-neck flask and flush with Argon. Charge with 6-bromoisoquinoline (1.0 equiv) and anhydrous THF (0.2 M) .

-

Lithiation: Cool the solution to -78°C (dry ice/acetone). Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes.

-

Critical Check: Maintain internal temperature below -70°C to avoid addition of BuLi to the C1=N bond of the isoquinoline.

-

-

Borylation: Stir for 30 minutes at -78°C. Add Triisopropyl borate (1.2 equiv) rapidly. The solution may become viscous.

-

Hydrolysis: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with 2N HCl until pH ~3. Stir for 1 hour to hydrolyze the boronate ester.

-

Isolation: Neutralize to pH ~7-8 with NaHCO₃. The product often precipitates at neutral pH (isoelectric point). Filter, wash with cold water and ether.

Part 4: Applications in Drug Discovery

The isoquinoline-6-yl moiety acts as a robust scaffold in kinase inhibitor design. Its planar, bicyclic structure mimics the adenine base of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonding at the N2 position.

Target Class: Serine/Threonine Kinases (ROCK, CLK)

Recent studies highlight the utility of this scaffold in inhibiting Rho-associated protein kinase (ROCK) and CDC-like kinase (CLK).

Diagram 2: Suzuki-Miyaura Coupling Mechanism

Caption: Catalytic cycle for coupling this compound with aryl halides. Base activation is the rate-determining step for heterocyclic boronic acids.

Optimization for Isoquinoline Substrates

Standard Suzuki conditions often fail due to the coordination of the isoquinoline nitrogen to the Palladium center, poisoning the catalyst.

-

Solution: Use phosphine ligands with wide bite angles (e.g., XPhos , SPhos ) or Pd(dppf)Cl₂ to prevent N-coordination.

-

Base Selection: Use inorganic bases like K₃PO₄ or Cs₂CO₃ rather than strong alkoxides to prevent protodeboronation.

Part 5: Chemical Reactivity & Stability

Protodeboronation

Heterocyclic boronic acids are prone to C-B bond cleavage (protodeboronation) under basic conditions, especially at elevated temperatures.

-

Mechanism: The basic nitrogen of the isoquinoline ring can facilitate internal proton transfer, accelerating the loss of the boron group.

-

Mitigation: If the reaction is sluggish, switch to the MIDA ester or Pinacol ester derivative, or use anhydrous conditions (Suzuki-Miyaura using KF/Toluene).

Solubility Enhancement

The zwitterionic character (at neutral pH) leads to poor solubility.

-

Protocol: Dissolve in DMSO or a mixture of 1,4-Dioxane/Water (4:1). Addition of a slight excess of base (Na₂CO₃) usually ensures full dissolution by converting the boronic acid to the soluble boronate anion.

Part 6: Handling, Safety & Storage

Hazard Classification (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage Protocol:

-

Temperature: Store at 2–8°C .

-

Atmosphere: Hygroscopic. Store under Argon or Nitrogen .

-

Shelf Life: 12 months if sealed. Degradation is indicated by a "soapy" odor (isoquinoline release) or incomplete solubility in base.

References

-

Li, J. J., et al. (2023). Heterocyclic Chemistry in Drug Discovery. Wiley-VCH.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling". Chemical Society Reviews, 43, 412-443.

-

PubChem Database. "this compound (CID 67062634)". National Center for Biotechnology Information.

-

Sigma-Aldrich. "this compound hydrochloride pentahydrate Safety Data Sheet".

Technical Guide: Solubility & Handling of Isoquinolin-6-ylboronic Acid

[1][2]

Executive Summary & Critical Identification

Compound: Isoquinolin-6-ylboronic acid Chemical Formula: C₉H₈BNO₂ Molecular Weight: 172.98 g/mol [1][2][3][4]

⚠️ CRITICAL SAFETY & INTEGRITY WARNING: The CAS number provided in the prompt (376584-63-3 ) is widely indexed in chemical databases (e.g., ChemicalBook, LookChem) as Pyrazole-3-boronic acid . [1][2] The correct CAS number for This compound is typically 899438-92-7 (free acid) or 329785-83-9 (depending on salt/hydrate forms). [1][2] Action Required: Verify the structure by NMR or Mass Spectrometry before use. This guide focuses strictly on the This compound structure.[1][2]

Part 1: Physicochemical Drivers of Solubility

Understanding the solubility of this compound requires analyzing two competing structural motifs: the basic isoquinoline ring and the acidic boronic acid group.[1][2]

The Amphoteric Challenge

This compound exhibits "zwitterionic-like" behavior in solution, which significantly reduces its solubility in non-polar organic solvents.[1][2]

-

Isoquinoline Nitrogen (Basic): The nitrogen atom at the 2-position has a pKa of approximately 5.4. In acidic media, it protonates, increasing water solubility.

-

Boronic Acid (Acidic/Lewis Acid): The -B(OH)₂ group is a Lewis acid.[1] In basic media (pH > 9), it forms the tetrahedral boronate anion [R-B(OH)₃]⁻, which is highly soluble in aqueous/organic mixtures.

The Boroxine Cycle (Dehydration)

Like most arylboronic acids, this compound exists in a dynamic equilibrium with its trimeric anhydride form, the boroxine .

-

Dry State: In solid form or anhydrous non-polar solvents (e.g., Toluene, DCM), the equilibrium shifts toward the boroxine trimer, which is less polar but often forms tight crystal lattices that are difficult to break.

-

Wet State: Adding water or protic solvents (MeOH) shifts the equilibrium back to the monomeric boronic acid, enhancing solubility.

Visualization: Solvation & Equilibrium Mechanism

The following diagram illustrates the equilibrium that dictates solubility behavior.

Caption: Fig 1. The dissolution pathway requires shifting the equilibrium from the stable boroxine solid to the solvated monomer.

Part 2: Solvent Selection Matrix

Due to the lack of specific quantitative literature values for this exact isomer, the following data is synthesized from structural analogs (Quinoline-boronic acids and Phenylboronic acids) and validated application workflows.

Solubility Tier List

| Solvent Class | Solvent | Solubility Rating | Application Context |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Primary choice for stock solutions. Excellent solvation of both the aromatic system and the boronic moiety.[1][2] |

| DMF / DMAc | High (>40 mg/mL) | Alternative to DMSO; easier to remove during workup due to lower boiling point than DMSO. | |

| Protic | Methanol | Moderate-High | Good for reactions.[1][2] Methyl groups can form transient boronic esters, aiding dissolution. |

| Ethanol | Moderate | Standard co-solvent for Suzuki couplings (e.g., Toluene/EtOH/H2O systems). | |

| Ethers | THF | Moderate | often requires heating.[2] "Wet" THF dissolves it better than anhydrous THF. |

| 1,4-Dioxane | Moderate | Preferred for high-temperature cross-couplings.[1][2] | |

| Chlorinated | DCM / CHCl₃ | Low | Poor solubility unless derivatized (e.g., as pinacol ester). |

| Non-Polar | Toluene | Very Low | Used as an anti-solvent or in biphasic reactions where the catalyst is at the interface. |

| Hexanes | Insoluble | Used to precipitate the product. |

The "Wet Solvent" Effect

Crucial Insight: Pure, anhydrous solvents often fail to dissolve boronic acids efficiently because they favor the boroxine form.

-

Protocol: Addition of 1–5% water or methanol to THF or Dioxane significantly accelerates dissolution by hydrolyzing surface boroxines.[1]

Part 3: Experimental Protocols

Protocol A: Preparation of a 0.5 M Stock Solution

Objective: Create a stable stock solution for high-throughput screening or reaction dosing.

-

Weighing: Weigh 86.5 mg of this compound into a 2 mL HPLC vial.

-

Solvent Addition: Add 800 µL of DMSO (anhydrous).

-

Sonication: Sonicate at 40°C for 10 minutes.

-

Observation: The solution should become clear. If turbidity persists (due to boroxine aggregates), add 50 µL of Methanol.

-

-

Volume Adjustment: Make up to 1.0 mL with DMSO.

-

Storage: Store at -20°C. Boronic acids in solution can slowly oxidize; use within 14 days.

Protocol B: Dissolution for Suzuki-Miyaura Coupling

Context: Standard biphasic coupling conditions.

-

Solid Phase: Charge the reaction vessel with this compound (1.0 equiv), Aryl Halide (1.0 equiv), and Catalyst (e.g., Pd(dppf)Cl₂).

-

Solvent System: Add a degassed mixture of 1,4-Dioxane : Water (4:1) .[1][2]

-

Why? The water component is essential to solubilize the inorganic base (K₂CO₃) and convert the boronic acid to the reactive boronate species.

-

-

Base Addition: Add K₂CO₃ (2-3 equiv).

-

Temperature: Heat to 80–100°C. The combination of heat and base will fully dissolve the boronic acid as the reaction proceeds.

Protocol C: Quantitative Solubility Determination (HPLC)

Objective: Accurately measure solubility in a specific solvent (e.g., 2-MeTHF) for process scale-up.

-

Saturation: Add excess solid this compound to 1 mL of the target solvent in a sealed vial.

-

Equilibration: Stir at 25°C for 24 hours.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Dilution: Dilute 10 µL of the filtrate into 990 µL of Methanol/Water (50:50).

-

Analysis: Inject onto HPLC (C18 column, Acetonitrile/Water gradient with 0.1% Formic Acid).

-

Quantification: Compare peak area against a standard curve prepared from the DMSO stock solution (Protocol A).

Part 4: Workflow Visualization

The following decision tree guides the researcher in selecting the optimal solvent system based on the intended application.

Caption: Fig 2. Decision matrix for solvent selection based on experimental goals.

References

-

LookChem. CAS 376584-63-3 Data Sheet (Pyrazole-3-boronic acid).[1][2]Link (Cited for CAS correction/verification)

-

ChemicalBook. Isoquinoline-6-boronic acid (CAS 899438-92-7) Product Properties.[1][2]Link (Cited for correct chemical identification)

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanisms and Solvent Systems.[1][2]Link (Cited for standard biphasic solvent protocols)[1]

-

Sigma-Aldrich. Isoquinoline-6-boronic acid Safety Data Sheet (SDS).Link (Cited for safety and handling data)

-

Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2nd Edition.[1][2] (Cited for general boronic acid solubility and boroxine equilibrium mechanisms)

A Technical Guide to the Stability and Storage of Isoquinolin-6-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Isoquinolin-6-ylboronic acid is a pivotal building block in contemporary medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds. Its structural motif is embedded in numerous biologically active molecules, making a comprehensive understanding of its stability paramount for reproducible and reliable outcomes in research and development. This guide provides an in-depth exploration of the chemical stability of this compound, detailing its primary degradation pathways, recommended storage conditions, and a practical framework for its stability assessment. The insights presented herein are grounded in established principles of boronic acid chemistry, aimed at empowering researchers to mitigate degradation and ensure the integrity of this critical reagent.

The Chemical Landscape of this compound Stability

The stability of this compound is intrinsically linked to the chemistry of its boronic acid functional group appended to the isoquinoline scaffold. Two principal degradation pathways, protodeboronation and oxidation, represent the most significant challenges to its long-term integrity. The presence of the nitrogen-containing heteroaromatic ring introduces unique electronic effects that modulate the reactivity and, consequently, the stability of the C-B bond.

Protodeboronation: The Hydrolytic Cleavage of the Carbon-Boron Bond

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom, yielding isoquinoline. This process is a critical consideration for any aqueous-based applications or upon exposure to moisture.

The mechanism of protodeboronation for heteroarylboronic acids is often pH-dependent and can be complex.[1][2][3] Generally, the reaction is catalyzed by both acid and base. The nitrogen atom in the isoquinoline ring can be protonated under acidic conditions, which can influence the electronic density of the aromatic system and potentially affect the rate of protodeboronation. Under basic conditions, the formation of the more reactive tetrahedral boronate species (R-B(OH)3-) facilitates the cleavage of the C-B bond.[4]

It is a common misconception that converting a boronic acid to its boronate ester invariably increases stability against protodeboronation.[1][2] The stability of boronate esters is highly dependent on the diol used for esterification and the reaction conditions.[5]

Oxidative Degradation: A Pathway to Phenolic Impurities

Arylboronic acids are susceptible to oxidation, which typically yields the corresponding phenol, in this case, 6-hydroxyisoquinoline.[6][7] This degradation can be initiated by various oxidants, including atmospheric oxygen and reactive oxygen species (ROS).[6][7] The mechanism of oxidation involves the attack of a nucleophilic oxidant on the empty p-orbital of the boron atom, followed by rearrangement and hydrolysis.[6]

The rate of oxidation can be influenced by factors such as pH, the presence of metal ions, and exposure to light. For boronic acids in biological contexts, oxidative instability is a significant concern.[7] Strategies to enhance the oxidative stability of boronic acids often involve modifying the electronic properties of the aryl group.[6][7][8]

Recommended Storage and Handling Protocols

To preserve the integrity of this compound, adherence to stringent storage and handling protocols is essential. The following recommendations are based on best practices for handling air- and moisture-sensitive boronic acids.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | Low temperatures slow down the rates of chemical degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidative degradation and protodeboronation. |

| Container | Use a tightly sealed, opaque container. | Prevents exposure to light, which can catalyze oxidative degradation, and ingress of moisture and air. |

| Handling | Handle in a glove box or under a stream of inert gas. | Minimizes exposure to air and moisture during weighing and transfer. |

| Moisture | Avoid contact with water and other protic solvents unless part of a controlled reaction. | Water is a key reactant in the protodeboronation pathway. |

Experimental Workflow for Stability Assessment

A forced degradation study is a systematic way to evaluate the intrinsic stability of a compound and to develop stability-indicating analytical methods.[9][10] The following is a generalized protocol that can be adapted for this compound.

Forced Degradation Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound and the stock solution at 80°C for 48 hours.

-

Photostability: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines.[11]

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. A control sample (unstressed) should be analyzed concurrently.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the intact drug from its degradation products.[12][13]

-

Column: A reversed-phase C18 column is a good starting point.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) is often effective for separating polar and non-polar compounds.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products (isoquinoline and 6-hydroxyisoquinoline) have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12]

Visualization of Degradation and Experimental Workflow

Diagrams

Caption: Primary degradation pathways of this compound.

Caption: Experimental workflow for forced degradation studies.

Conclusion

While this compound is a versatile and powerful synthetic tool, its inherent instability necessitates careful handling and storage to ensure its quality and the reliability of experimental results. The primary degradation pathways of protodeboronation and oxidation can be effectively mitigated by minimizing exposure to moisture, oxygen, and light, and by storing the compound at low temperatures under an inert atmosphere. The implementation of systematic stability studies, guided by the principles and protocols outlined in this guide, will enable researchers to confidently utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

References

-

Graham, B., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

-

Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2016). Base-catalyzed aryl-B (OH) 2 protodeboronation revisited: from concerted proton-transfer to liberation of a transient arylanion. Journal of the American Chemical Society, 138(36), 11493-11496. [Link]

-

Johnston, C. P., West, T. H., Dooley, R. E., Reid, M., Jones, A. B., King, E. J., ... & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero) Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814-14826. [Link]

-

Hayes, H. L., Wei, R., Assante, M., Geoghegan, K. J., Jin, N., Tomasi, S., ... & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero) Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814-14826. [Link]

-

ResearchGate. (n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. [Link]

-

Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1275-1291. [Link]

-

Graham, B., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

-

Graham, B., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

-

Haridasyam, S. B., Boppy, N. V. V. D. P., Vadagam, N., Sara, N., Sara, K., & Tamma, E. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. [Link]

-

Graham, B., Windsor, I. W., Gold, B., & Raines, R. T. (2020). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073. [Link]

-

University of Toronto Libraries. (n.d.). Novel Aromatic Boron-Nitrogen Heterocycles: Synthesis, Properties and Applications in Biomedicine and Optoelectronics. [Link]

-

Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. [Link]

-

Science.gov. (n.d.). forced degradation study: Topics by Science.gov. [Link]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129. [Link]

-

Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

-

Seiple, I. B., Su, S., Rodriguez, R. A., Gianatassio, R., Fujiwara, Y., Sobel, A. L., & Baran, P. S. (2010). Direct C− H arylation of electron-deficient heterocycles with arylboronic acids. Journal of the American Chemical Society, 132(38), 13194-13196. [Link]

-

Wylie, T. A., Gabbaï, F. P., & O'Reilly, R. J. (2017). Structurally Diverse Boron-Nitrogen Heterocycles from an N2 O23-Formazanate Ligand. Angewandte Chemie International Edition, 56(28), 8173-8177. [Link]

-

White, C. J., & Lin, Q. (2011). Rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution for bioorthogonal coupling reactions. Angewandte Chemie International Edition, 50(41), 9645-9648. [Link]

-

Saimalakondaiah, D., Kumar, V. R., Reddy, T. R. M., Ajitha, A., & Rao, V. U. M. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. [Link]

-

ResearchGate. (n.d.). General synthetic route for the synthesis of boronic acids 1. [Link]

-

ResearchGate. (n.d.). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. [Link]

-

ResearchGate. (n.d.). Merging Boron with Nitrogen–Oxygen Bonds: A Review on BON Heterocycles. [Link]

-

Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

-

Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2009). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 14(3), 1127-1153. [Link]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(s11), 26-34. [Link]

-

Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences of the United States of America, 118(10). [Link]

-

Goti, G., B-Ali, M., & Noël, T. (2021). Organic photocatalysis for the radical couplings of boronic acid derivatives in batch and flow. Chemical Communications, 57(7), 896-899. [Link]

-

ResearchGate. (n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. scispace.com [scispace.com]

- 13. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Role of Boronic Acids in Medicinal Chemistry

Introduction: The Ascendance of a Versatile Pharmacophore

For many years, boron-containing compounds were largely overlooked in medicinal chemistry, often due to misconceptions about their toxicity.[1] However, this perception has been thoroughly demystified, and the field has witnessed a dramatic surge in interest, particularly in boronic acids.[1][2] This renaissance was ignited by the landmark approval of bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma, a first-in-class proteasome inhibitor that showcased the therapeutic potential of the boronic acid moiety.[3][4] Since then, a growing number of boronic acid-containing drugs have gained FDA approval, solidifying their status as a "privileged" structural motif in modern drug discovery.[5][6]

This guide provides a comprehensive technical overview of the multifaceted roles of boronic acids in medicinal chemistry. We will delve into their unique chemical properties that underpin their biological activity, explore their diverse applications as therapeutic agents and diagnostic tools, and discuss the innovative strategies being employed to harness their full potential. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this fascinating and increasingly important class of compounds.

Part 1: The Unique Chemistry of Boronic Acids in a Biological Milieu

The Boronic Acid Moiety: A Chameleon of Structure and Reactivity

The versatility of boronic acids stems from the unique electronic nature of the boron atom. A boronic acid is an organic compound featuring a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂.[7] The boron atom in its neutral state is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital.[8] This empty orbital makes the boron atom a Lewis acid, capable of accepting a pair of electrons.[9][10]

In an aqueous environment at physiological pH, the boronic acid can accept a hydroxide ion to form a more stable, sp³ hybridized tetrahedral boronate species.[8] This transition significantly alters the geometry and electronic properties of the boron center, a feature that is central to its biological activity. The pKa of a boronic acid is typically around 9, but the formation of these tetrahedral boronate complexes can occur at a pKa of approximately 7.[11]

One of the most remarkable features of boronic acids is their ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diols, such as sugars, glycoproteins, and certain amino acids.[11][12] This interaction involves the formation of a cyclic boronate ester, a dynamic and reversible process that is highly dependent on the pH and the structure of the diol.[12]

Caption: Reversible covalent inhibition of a serine protease by a boronic acid.

The Synthetic Chemist's Toolkit: Crafting Boronic Acids for Medicinal Applications

The widespread application of boronic acids in medicinal chemistry has been fueled by the development of robust and versatile synthetic methodologies. [1]The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between a boronic acid and an organohalide, is a cornerstone of modern organic synthesis and has been instrumental in the preparation of a vast array of boronic acid-containing molecules. [7][13] Other important synthetic routes include the reaction of Grignard or organolithium reagents with trialkyl borates. [1]More recently, innovative techniques like decarboxylative borylation have emerged, allowing for the conversion of abundant and inexpensive carboxylic acids into boronic acids, further expanding the accessibility of these valuable compounds. [14]

Part 2: Boronic Acids as Potent Therapeutic Agents

The unique chemical properties of boronic acids have been successfully translated into a range of therapeutic applications, with several drugs now in clinical use.

A Pillar of Modern Therapy: Enzyme Inhibition

The ability of boronic acids to act as potent and selective enzyme inhibitors has been the most fruitful area of their therapeutic application. [15][16]

The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of intracellular proteins, and its dysregulation is a hallmark of many cancers. [17]Boronic acids have proven to be exceptional inhibitors of the proteasome. [17]

-

Bortezomib (Velcade®): The first-in-class proteasome inhibitor to receive FDA approval, bortezomib has transformed the treatment landscape for multiple myeloma. [4]The boronic acid moiety of bortezomib forms a stable but reversible complex with the N-terminal threonine residue in the active site of the 26S proteasome, leading to cell cycle arrest and apoptosis in cancer cells. [17]* Ixazomib (Ninlaro®): A second-generation proteasome inhibitor, ixazomib offers the advantage of oral bioavailability and has also been approved for the treatment of multiple myeloma. [1][18] The success of these drugs has spurred the development of a new generation of proteasome inhibitors with improved efficacy and safety profiles. [18]

The rise of antibiotic resistance is a major global health threat. One of the primary mechanisms of resistance to β-lactam antibiotics is the production of β-lactamase enzymes by bacteria. Boronic acids have emerged as effective inhibitors of these enzymes.

-

Vaborbactam: This cyclic boronic acid is a potent inhibitor of serine β-lactamases. [1]It is used in combination with the carbapenem antibiotic meropenem to treat complicated urinary tract infections. [1]

Beyond the proteasome and β-lactamases, boronic acids are being investigated as inhibitors for a wide range of other enzymes, including:

-

Serine Proteases: Involved in various physiological processes, including blood coagulation and inflammation. [11]* Histone Deacetylases (HDACs): A class of enzymes that play a crucial role in gene expression and are important targets in cancer therapy. [15]

Smarter Drugs for a Better Outcome: Boronic Acid Prodrugs

Prodrug strategies aim to improve the therapeutic index of a drug by enhancing its delivery to the target site and minimizing off-target toxicity. [19]Boronic acids and their esters are well-suited for this purpose. [20] Boronate esters can be designed to be stable in circulation but are cleaved under specific conditions found in the tumor microenvironment, such as high levels of reactive oxygen species (ROS). [19][21]This ROS-responsive release mechanism allows for the targeted delivery of cytotoxic agents to cancer cells, thereby reducing systemic side effects. [19][22]

Caption: ROS-triggered activation of a boronate prodrug in the tumor microenvironment.

Part 3: Beyond Therapeutics: Diagnostics and Drug Delivery

The unique reactivity of boronic acids also makes them valuable tools in diagnostics and for the development of advanced drug delivery systems.

Sensing the Signatures of Disease: Boronic Acid-Based Sensors

The reversible interaction of boronic acids with diols provides a powerful mechanism for the development of chemical sensors for biologically important molecules. [2]

The development of non-enzymatic, continuous glucose monitoring systems is a major goal in diabetes management. Boronic acid-based sensors offer a promising alternative to traditional enzyme-based methods. [23][24]These sensors typically consist of a boronic acid recognition element coupled to a reporter molecule, such as a fluorophore. [25]The binding of glucose to the boronic acid modulates the signal from the reporter, allowing for the quantitative detection of glucose levels. [26][27] A key challenge in this area is achieving high selectivity for glucose over other structurally similar saccharides that are present in biological fluids. [23]To address this, researchers have developed "diboronic acid" sensors, where two boronic acid moieties are positioned to cooperatively bind to a single glucose molecule, significantly enhancing selectivity. [23]

The sensing capabilities of boronic acids extend beyond glucose. They are being explored for the detection of other biologically relevant molecules, including:

-

Catecholamines [8]* Glycated hemoglobin [26]* Sialic acids, which are overexpressed on the surface of many cancer cells [28]

Precision Targeting: Boronic Acids in Drug Delivery

The ability of boronic acids to interact with the abundant diol-containing molecules on the surface of cells, known as the glycocalyx, provides a novel strategy for targeted drug delivery. [28][29]By functionalizing drug delivery vehicles, such as nanoparticles or polymers, with boronic acids, it is possible to enhance their accumulation at the target site. [9][10] Furthermore, boronic acid chemistry can be used to create stimuli-responsive drug delivery systems. [28]For example, a drug can be conjugated to a nanoparticle via a boronate ester linkage. This linkage can be designed to be stable at physiological pH but to cleave in the acidic microenvironment of a tumor, triggering the release of the drug. [28]

Part 4: The Horizon of Boronic Acid Chemistry: Future Directions and Overcoming Challenges

The field of boronic acid medicinal chemistry is vibrant and continues to evolve. While significant progress has been made, several challenges and opportunities lie ahead.

Expanding the Therapeutic Landscape

Future research will focus on identifying new enzyme targets for boronic acid-based inhibitors and exploring their application in a wider range of diseases, including infectious diseases and inflammatory disorders. [18][30]A key challenge will be to design molecules with improved metabolic stability and reduced off-target effects. [31][32]The development of more sophisticated prodrug strategies will also be crucial for enhancing the therapeutic window of these potent compounds. [19]

Innovations in Chemistry and Design

Continued innovation in synthetic chemistry will be essential for accessing novel boronic acid structures with tailored properties. [14][33]The development of computational models to predict the binding affinity and selectivity of boronic acids will accelerate the drug discovery process. [34]Furthermore, the integration of boronic acids into more complex systems, such as antibody-drug conjugates and theranostic agents, holds immense promise for the future of precision medicine.

Conclusion: A Bright and Enduring Future

Boronic acids have firmly established themselves as a cornerstone of modern medicinal chemistry. Their unique chemical properties, particularly their ability to form reversible covalent bonds, have enabled the development of life-saving drugs and innovative diagnostic tools. From their initial success as proteasome inhibitors to their emerging roles in drug delivery and biosensing, the versatility of the boronic acid moiety is undeniable. As our understanding of the intricate chemistry and biology of these compounds continues to grow, we can anticipate that boronic acids will play an even more prominent role in the development of the next generation of therapeutics and diagnostics, offering new hope for patients with a wide range of diseases.

References

- Fu, H., Fang, H., Sun, J., Wang, H., Liu, A., Sun, J., & Wu, Z. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 21(28), 3271-3280.

- Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).

- Trippier, P. C. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.

- Li, X., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current medicinal chemistry, 21(28), 3271-80.

- Sabe, V. T., et al. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. Molecules, 26(11), 3123.

- Wang, K., et al. (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Accounts of Chemical Research, 52(11), 3045-3056.

- Bushey, R. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Drug Discovery & Development.

- Fu, H., et al. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 21(28), 3271-3280.

- Fu, H., et al. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress.

- Wang, K., et al. (2019).

- Wang, K., et al. (2019).

- Ang, C. W., et al. (2013).

- Al-Aama, J. Y., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220084.

- Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- Giraud, F., et al. (2023). Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. Taylor & Francis Online.

- Silva, M. P., et al. (2020).

- Nishiyabu, R., et al. (2015). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Sensors (Basel), 15(7), 15736–15759.

- Li, M., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Biosensors, 13(6), 633.

- University of Bath. (2022). Novel Chemical Glucose Sensing Method Based on Boronic Acids and Graphene Foam. Tech Briefs.

- Kayam, G., et al. (2023). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega, 8(26), 23588-23598.

- Silva, M. P., et al. (2020).

- McCaughern, J., et al. (2018).

- Fernandes, C., et al. (2021). Boronic Acids and Beyond: ROS-Responsive Prodrugs as Tools for a Safer and More Effective Cancer Chemotherapy. Request PDF.

- Ampornpun, N., et al. (2021). Prodrug strategies for targeted therapy triggered by reactive oxygen species. RSC Chemical Biology, 2(4), 1133-1151.

- Gray, M. A., et al. (2013). Boronate-Mediated Biologic Delivery. Journal of the American Chemical Society, 135(20), 7450-7453.

- Graham, T. H., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(31), e2104395118.

- Fernandes, C., et al. (2021). Boronic Acids and Beyond: ROS-Responsive Prodrugs as Tools for a Safer and More Effective Cancer Chemotherapy. Semantic Scholar.

- Wikipedia. (n.d.). Boronic acid.

- Bull, S. D., et al. (2012). Molecular recognition with boronic acids—applications in chemical biology. Journal of the Royal Society Interface, 9(75), 2617-2636.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- Graham, T. H., et al. (2021). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv.

- Zhang, D., et al. (2021). Other FDA approved α‐aminoalkylboronic acid‐containing drugs.

- Yang, W., et al. (2003). Boronic Acid Compounds as Potential Pharmaceutical Agents. Request PDF.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Boronic Acids in Modern Pharmaceutical Synthesis.

- Gobec, S., et al. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.

- Sharma, A., et al. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 28(13), 5136.

- Baker, S. J., et al. (2017). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 22(9), 1503.

- Baker, S. J., et al. (2017).

- Drug Discovery and Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs.

- Lesnikowski, Z. J. (2016). Challenges and Opportunities for the Application of Boron Clusters in Drug Design. Journal of Medicinal Chemistry, 59(17), 7738-7758.

- Wikipedia. (n.d.). Bortezomib.

- Baker, S. J., et al. (2017). FDA-approved boron-containing drugs.

- Promega. (2025).

- U.S. Food and Drug Administration. (2026). Oncology (Cancer)

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Bortezomib - Wikipedia [en.wikipedia.org]

- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress: Ingenta Connect [ingentaconnect.com]

- 9. The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Boronic acid - Wikipedia [en.wikipedia.org]

- 12. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 15. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. mdpi.com [mdpi.com]

- 18. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Prodrug strategies for targeted therapy triggered by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Novel Chemical Glucose Sensing Method Based on Boronic Acids and Graphene Foam - Tech Briefs [techbriefs.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Glucose bio-sensing in real-time using boronic acid derivatives - DORAS [doras.dcu.ie]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. mdpi.com [mdpi.com]

- 31. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 32. chemrxiv.org [chemrxiv.org]

- 33. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 34. mdpi.com [mdpi.com]

Technical Guide: Safety and Handling of Isoquinolin-6-ylboronic Acid

Executive Technical Profile

Compound: Isoquinolin-6-ylboronic acid CAS: 899438-92-7 (Free Acid) | 1236031-63-2 (HCl Salt) Molecular Formula: C₉H₈BNO₂ Molecular Weight: 172.98 g/mol [1][2]

Scope: This guide defines the handling, stability mechanisms, and reaction safety protocols for this compound. Unlike simple phenylboronic acids, this heterocyclic derivative exhibits amphoteric properties and heightened sensitivity to protodeboronation, necessitating specific "Cold Chain" handling and anhydrous reaction environments.

Physicochemical Stability & Degradation Mechanisms

Expert Insight: The primary failure mode in applications of this compound is not simple decomposition, but rather a silent change in stoichiometry due to dehydration or C-B bond cleavage.

The Boroxine Cycle (Reversible)

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is equilibrium-driven and accelerated by heat and vacuum.

-

Impact: Using a sample that is 30% boroxine without correcting molecular weight leads to incorrect stoichiometry in Suzuki couplings (excess catalyst/halide relative to active boron species).

-

Mitigation: Re-hydration is possible, but preventing dehydration via humidity control is preferred.

Protodeboronation (Irreversible)

The isoquinoline nitrogen renders the C-B bond at the 6-position susceptible to cleavage, particularly in aqueous basic media common in Suzuki couplings.

-

Mechanism: The basic nitrogen can coordinate with the boron center or facilitate proton transfer, leading to the formation of isoquinoline (de-borylated byproduct).

-

Risk Factor: High pH (>10) and high temperature (>80°C) drastically accelerate this pathway.

Oxidation

Like all C-B bonds, susceptibility to oxidation by atmospheric oxygen produces the corresponding phenol (isoquinolin-6-ol), which acts as a catalyst poison.

Visualization: Stability & Degradation Pathways

Caption: Figure 1.[3] Degradation pathways.[4] Yellow indicates reversible changes; Red indicates irreversible loss of active material.

Safety Assessment (GHS & Toxicity)

While not classified as a potent toxin like some halogenated heterocycles, standard rigorous containment is required due to the bioactive nature of the isoquinoline scaffold.

| Hazard Class | Category | H-Code | Statement |

| Skin Irritation | 2 | H315 | Causes skin irritation.[5] |

| Eye Irritation | 2A | H319 | Causes serious eye irritation.[5] |

| STOT - SE | 3 | H335 | May cause respiratory irritation.[5] |

Critical Warning: Boronic acids can form dusts that are potent respiratory irritants. The isoquinoline moiety may possess uncharacterized biological activity (e.g., kinase inhibition). Treat as a potential bioactive agent.

Storage & Handling Protocol ("The Cold Chain")

To maintain >98% purity, a rigorous storage protocol is required.

Storage Conditions

-

Temperature: 2–8°C (Short term < 1 month); -20°C (Long term).

-

Atmosphere: Argon or Nitrogen blanket.

-

Container: Amber glass with Parafilm seal or Teflon-lined cap.

-

Desiccation: Store inside a secondary container with active desiccant (e.g., Drierite) to prevent boroxine formation.

Handling Workflow

-

Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (which catalyzes degradation).

-

Weighing: Rapid weighing in air is acceptable, but for GMP/GLP applications, weigh inside a glove box or nitrogen-flushed glove bag.

Visualization: Safe Handling Workflow

Caption: Figure 2. Handling workflow designed to minimize moisture uptake and oxidative degradation.

Experimental Application: Suzuki-Miyaura Coupling

Expert Insight: Standard aqueous carbonate conditions often fail for this substrate due to protodeboronation. The following protocol utilizes mild bases and anhydrous conditions to preserve the C-B bond.

Pre-Reaction Validation (Self-Validating Step)

Before committing expensive coupling partners, validate the boronic acid quality:

-

H-NMR (DMSO-d6): Check for the disappearance of B-OH protons (usually broad singlets around 8-9 ppm) or the appearance of sharp aromatic peaks corresponding to isoquinoline (de-borylated impurity).

-

Stoichiometry Correction: If boroxine is present (often seen as a shift in NMR), adjust the molecular weight calculation to ensure 1.0 equivalent of boron atoms is added.

Optimized Coupling Protocol

Reagents:

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (Robust against basic nitrogens) or Pd(OAc)₂/XPhos.

-

Base: Potassium Phosphate (K₃PO₄) - Anhydrous or mild Carbonate (Cs₂CO₃).

-

Solvent: 1,4-Dioxane or DMF (Degassed).

Step-by-Step:

-

Charge: Add this compound (1.2 equiv), Aryl Halide (1.0 equiv), and Base (3.0 equiv) to a reaction vial.

-

Purge: Cycle vacuum/Argon 3 times.

-

Solvent: Add degassed solvent via syringe.

-

Catalyst: Add Pd catalyst (0.05 equiv) under positive Argon flow.

-

Reaction: Heat to 80°C. Note: Monitor closely. If protodeboronation is observed, lower temp to 60°C and switch to a more active catalyst (e.g., Pd-PEPPSI).

Advanced Strategy: MIDA Boronates

If the free acid proves too unstable, convert it to a MIDA (N-methyliminodiacetic acid) boronate .[3] This protects the boron center, rendering it bench-stable and immune to protodeboronation until subjected to specific release conditions [4].

Waste Disposal & Emergency Procedures

-

Spill: Dampen with water to prevent dust. Sweep into a container. Clean surface with 10% sodium carbonate solution (to neutralize any potential acidity/toxicity) followed by water.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not flush down drains; isoquinoline derivatives can be toxic to aquatic life.

-

First Aid:

References

-

Safety Data Sheet (SDS) - this compound. Fisher Scientific. (Accessed 2025).[5][6][7][8] Link

-

Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Hall, D. G. (Ed.).[7] Wiley-VCH, 2nd Edition, 2011. (General Stability Mechanisms).

- Protodeboronation of Heterocyclic Boronic Acids.Journal of Organic Chemistry, 2015, 80(20), 10033–10048. (Mechanistic insights on heteroaryl boronic acid instability).

-

Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 2008, 130(43), 14084–14085. Link

-

Sigma-Aldrich Product Specification - Isoquinoline-6-boronic acid. (CAS 899438-92-7). Link

Sources

- 1. 899438-92-7 | this compound - AiFChem [aifchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Protodeboronation [organic-chemistry.org]

Methodological & Application

Application Notes & Protocols: Mastering Suzuki-Miyaura Reactions with Isoquinolin-6-ylboronic Acid through Strategic Ligand Selection

Introduction: The Strategic Importance of the Isoquinoline Moiety

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry and drug development, forming the core of numerous biologically active compounds and pharmaceuticals.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the synthesis of complex biaryl and heteroaryl structures.[3][4][5] Specifically, the use of Isoquinolin-6-ylboronic acid as a coupling partner allows for the direct installation of this valuable heterocycle into target molecules.[1]

However, the journey is not without its challenges. Nitrogen-containing heterocycles, like isoquinoline, can act as Lewis bases and coordinate to the palladium catalyst, leading to deactivation or the formation of undesired off-cycle species.[6][7] Furthermore, heteroaryl boronic acids can be prone to competitive side reactions such as protodeboronation, particularly under the basic aqueous conditions often employed.[8]

Success in these intricate couplings hinges critically on the rational selection of the ligand that coordinates to the palladium center. The ligand is not a mere spectator; it is the master controller that dictates the catalyst's stability, activity, and selectivity. This guide provides an in-depth analysis of how different ligand classes influence the Suzuki-Miyaura reaction with this compound, offering field-proven protocols and troubleshooting advice for researchers at the forefront of organic synthesis.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is paramount to appreciating the ligand's role. The reaction proceeds through a sequence of three key transformations involving a palladium catalyst.[9][10]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-determining step.[9]

-

Transmetalation: The organic group from the activated organoboron species (the isoquinoline moiety) is transferred to the Pd(II) complex, displacing the halide. This step requires activation of the boronic acid by a base.[3][11]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[3]

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Ligand Selection: A Strategic Guide

The electronic and steric properties of the ligand directly modulate the rates and efficiencies of each step in the catalytic cycle. For challenging substrates like isoquinolines, a judicious choice is essential to overcome hurdles like catalyst inhibition and slow reaction kinetics.[12][13]

Phosphine Ligands: The Workhorses of Cross-Coupling

Phosphines are the most traditional and widely used class of ligands for Suzuki reactions.[3][9] Their properties can be finely tuned by modifying the substituents on the phosphorus atom.

-

Electron-Richness: Electron-donating ligands (typically those with alkyl groups, like tricyclohexylphosphine, PCy₃) increase the electron density on the palladium center. This enhanced nucleophilicity of the metal facilitates the oxidative addition step, which is particularly beneficial when using less reactive electrophiles like aryl chlorides.[9][14]

-

Steric Bulk: Bulky ligands promote the reductive elimination step, which is crucial for efficient product formation and catalyst turnover.[3][9] Furthermore, in the context of isoquinoline coupling, a bulky ligand can create a sterically hindered environment around the palladium atom, physically discouraging the inhibitory coordination of the isoquinoline nitrogen.

Buchwald Biaryl Phosphines: A significant breakthrough in Suzuki-Miyaura chemistry was the development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group (e.g., XPhos, SPhos, RuPhos).[14][15] These ligands form highly active and stable catalysts that are exceptionally effective for coupling heteroaromatic substrates, including those prone to catalyst inhibition.[16][17]

N-Heterocyclic Carbenes (NHCs): A Paradigm of Stability and Activity

In recent years, N-Heterocyclic Carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands.[3]

-

Strong σ-Donors: NHCs are generally stronger σ-donors than even the most electron-rich phosphines. This property leads to the formation of very stable Pd-NHC complexes, which often exhibit high catalytic activity and longevity, even at elevated temperatures.[3][18]

-

Tunable Steric Hindrance: The steric bulk of NHC ligands can be systematically modified by changing the substituents on the nitrogen atoms (e.g., mesityl in IMes, di-isopropylphenyl in IPr). This steric pressure is highly effective at both promoting reductive elimination and preventing catalyst deactivation by the isoquinoline substrate.[18][19]

The choice between a phosphine and an NHC ligand often depends on the specific coupling partners and the desired reaction conditions.

Figure 2: Decision workflow for ligand selection.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and ligands can be air-sensitive and/or toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure using a Buchwald Biaryl Phosphine Ligand

This protocol is a robust starting point for coupling this compound with a range of aryl bromides.

Reagents & Equipment:

-

Aryl Bromide (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

-

XPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄), tribasic, anhydrous (2.0 - 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

-

Schlenk flask or reaction vial with a screw cap and septum

-

Magnetic stir bar and stir plate with heating

-

Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

-

Vessel Preparation: To a dry Schlenk flask or vial containing a magnetic stir bar, add the Aryl Bromide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and K₃PO₄ (2.5 equiv).

-

Inert Atmosphere: Seal the vessel with a septum/cap and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe (to a typical concentration of 0.1 M with respect to the aryl bromide).

-

Reaction: Place the vessel in a preheated oil bath or heating block at 80-110 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Procedure using an NHC-Pd Pre-catalyst

Using a well-defined pre-catalyst simplifies setup and can provide more consistent results.

Reagents & Equipment:

-

Aryl Halide (Br or Cl, 1.0 equiv)

-

This compound (1.5 equiv)

-

(IPr)Pd(allyl)Cl (2 mol%)

-

Potassium Methoxide (t-BuOK) or Sodium tert-butoxide (NaOtBu) (2.0 equiv)

-

Anhydrous, degassed solvent (e.g., THF or CPME)

-

Standard equipment as listed in Protocol 1.

Step-by-Step Procedure:

-

Vessel Preparation: In an inert atmosphere glovebox or using Schlenk technique, add the Aryl Halide (1.0 equiv), this compound (1.5 equiv), (IPr)Pd(allyl)Cl (0.02 equiv), and the base (e.g., NaOtBu, 2.0 equiv) to a dry reaction vessel.

-

Solvent Addition: Add anhydrous, degassed solvent.

-

Reaction: Stir the reaction at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the aryl halide.

-

Monitoring, Workup, and Purification: Follow steps 5-8 as described in Protocol 1.

Data Summary: Ligand Performance Comparison

The following table illustrates the expected impact of different ligands on a model reaction between 4-bromoanisole and this compound. (Note: Yields are illustrative and will vary based on precise conditions).

| Ligand | Catalyst Source | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Key Characteristics |

| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene | 100 | 24 | < 40% | Low activity; prone to decomposition and catalyst inhibition. |

| PCy₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | ~75% | Good activity due to electron-rich nature. |

| XPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 6 | > 90% | Excellent activity and stability; bulky and electron-rich.[14] |

| IPr | (IPr)Pd(allyl)Cl | NaOtBu | THF | 65 | 4 | > 95% | Highly active and stable; strong σ-donor.[20] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficiently anhydrous/degassed conditions.3. Ineffective base. | 1. Use fresh catalyst/ligand. Consider a more stable pre-catalyst.2. Ensure proper degassing of solvents and use of inert atmosphere techniques.3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). |

| Protodeboronation | 1. The boronic acid is unstable under the reaction conditions (excess water, high temperature).2. Reaction is too slow, allowing decomposition to compete. | 1. Use a milder base (e.g., K₂CO₃) or anhydrous conditions. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[8]2. Switch to a more active catalyst system (e.g., Pd/XPhos or an NHC catalyst) to accelerate the desired coupling. |

| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) source without a proper pre-reduction step. | 1. Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas.[10]2. Ensure the Pd(II) is efficiently reduced to Pd(0) in situ, or use a Pd(0) source or pre-catalyst. |

| Dehalogenation of Aryl Halide | 1. Presence of a hydride source (e.g., certain bases or solvent impurities).2. Side reaction pathway competing with transmetalation. | 1. Switch to a non-hydride-containing base (e.g., K₃PO₄, Cs₂CO₃) and use high-purity solvents.[10]2. Increase the concentration of the boronic acid or use a more active catalyst to favor the productive pathway. |

References

-

Suzuki reaction. Wikipedia.[Link]

-

Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed.[Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.[Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

-

Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances.[Link]

-

Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI.[Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.[Link]

-

2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

-

Suzuki Coupling. Organic Chemistry Portal.[Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

-

The Suzuki Reaction. Myers Group, Harvard University.[Link]

-

Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Publications.[Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.[Link]

-

ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate.[Link]

-

Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications.[Link]

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry.[Link]

-

N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry.[Link]

-

What's the role of the phosphine ligand in Suzuki couplings? Reddit.[Link]

-

Ugi/Suzuki‐Miyura reaction protocol for isoquinoline synthesis. ResearchGate.[Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.[Link]

-

Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... ResearchGate.[Link]

-

The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research.[Link]

-

A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Synfacts.[Link]

-

How to approach choosing reaction conditions for Suzuki? Reddit.[Link]

-

Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters.[Link]

-

Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry.[Link]

-

Synthesis of Tetrazolo[5,1-a]isoquinolines via a Suzuki-Miyaura Coupling Reaction/[3 + 2] Cycloaddition Sequence. The Journal of Organic Chemistry.[Link]

-

Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides. National Institutes of Health.[Link]

Sources

- 1. Buy this compound | 899438-92-7 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]

- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]

- 16. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic deployment of Isoquinolin-6-ylboronic Acid in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Kinase Inhibition

The relentless pursuit of targeted cancer therapies has identified protein kinases as critical nodes in oncogenic signaling pathways. The development of small molecule inhibitors that can selectively modulate the activity of these enzymes represents a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the isoquinoline scaffold has emerged as a "privileged structure," consistently appearing in a multitude of biologically active compounds, including potent kinase inhibitors.[1][2] Its rigid bicyclic framework provides an ideal template for the spatial presentation of pharmacophoric elements that can engage with the ATP-binding pocket of various kinases, leading to potent and selective inhibition. This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of a key building block, isoquinolin-6-ylboronic acid , in the synthesis of kinase inhibitors, with a particular focus on Aurora and ROCK kinases.

This compound: A Versatile Synthon for Kinase Inhibitor Scaffolds

This compound is a bifunctional reagent that combines the desirable pharmacological properties of the isoquinoline core with the synthetic versatility of the boronic acid functional group.[3] The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, a common interaction motif in kinase-inhibitor binding. Furthermore, the aromatic system allows for π-π stacking interactions with aromatic residues within the kinase active site.

The true synthetic power of this compound lies in its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This reaction enables the formation of a carbon-carbon bond between the isoquinoline core and a variety of aryl or heteroaryl halides, providing a modular and efficient approach to constructing complex molecular architectures.[3][4] This modularity is paramount in medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl and heteroaryl compounds.[5][6] The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.[6]

General Reaction Scheme

Caption: Generalized Suzuki-Miyaura coupling of this compound.

Application Protocol: Synthesis of an Aurora Kinase Inhibitor Precursor

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[7][8] Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[7] The following protocol describes a representative synthesis of a 6-arylisoquinoline, a common core structure in Aurora kinase inhibitors, using this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 6-(4-aminophenyl)isoquinoline, a key intermediate for Aurora kinase inhibitors.

Materials:

-

This compound

-

4-Bromoaniline

-